molecular formula C7H11IN2 B3031893 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole CAS No. 83467-29-2

3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole

Cat. No. B3031893
CAS RN: 83467-29-2
M. Wt: 250.08 g/mol
InChI Key: HZTPPWBWEQKLTG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H10INO . It is also known by other synonyms such as AKOS PAO-1570, 4-(2-Iodoethyl)-3,5-dimethylisoxazole, and Isoxazole,4-(2-iodoethyl)-3,5-dimethyl- .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole consists of 7 carbon atoms ©, 10 hydrogen atoms (H), 1 iodine atom (I), and 1 oxygen atom (O). The average mass of the molecule is 251.065 Da .


Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole are not provided in the search results. For detailed reaction mechanisms, it is recommended to refer to specialized chemistry databases or literature .


Physical And Chemical Properties Analysis

The boiling point of 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole is 287.3°C at 760 mmHg, and its refractive index is 1.565 . More detailed physical and chemical properties can be found in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Boronic Acid Interactions

Boronic acids, including IDMP, are increasingly utilized in diverse research areas. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them useful in various sensing applications. These applications can be homogeneous assays or heterogeneous detection systems .

Anti-Allergic Drug Development

While not directly studied for this purpose, IDMP’s structural features may inspire drug development. For instance, Fexofenadine, a selective H₁ receptor antagonist used to treat seasonal allergic rhinitis, contains a similar chemical motif. Researchers could explore IDMP derivatives for potential anti-allergic effects .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole is not specified in the search results. For detailed information on its biological activity, it is recommended to refer to specialized biochemistry databases or literature .

Safety and Hazards

The safety data sheet (SDS) for 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole provides information on its hazards. It is recommended to handle this chemical with appropriate safety measures .

properties

IUPAC Name

4-(2-iodoethyl)-3,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTPPWBWEQKLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408506
Record name 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole

CAS RN

83467-29-2
Record name 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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